2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate is a chemical compound with the molecular formula C₁₂H₁₀N₂O₇ and a molecular weight of 294.22 g/mol . It is often used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate typically involves the reaction of 2-nitrobenzyl alcohol with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrobenzyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonate group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The primary products are 2-nitrobenzyl alcohol and carbon dioxide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines in organic synthesis.
Bioconjugation: The compound is employed in the conjugation of biomolecules due to its reactivity and stability.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The nitrobenzyl group can be released under specific conditions, making it useful as a protecting group in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but lacks the nitro group, making it less reactive in certain conditions.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Used as an anticonvulsant with a different mechanism of action.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: Used as a reversible linker in bioconjugation.
Uniqueness
2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate is unique due to its nitrobenzyl group, which imparts specific reactivity and makes it suitable for applications requiring selective release of the protecting group .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2-nitrophenyl)methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-3-1-2-4-9(8)14(18)19/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDAYDLTXJRRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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